Solubility and Lipophilicity Differentiation vs. Methanol Analog
The ethanol‑based side chain increases aqueous solubility relative to the methanol analog, while maintaining adequate lipophilicity for membrane permeation. In silico predictions (ALOGPS) indicate that 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol has a logP of approximately 1.8, compared to a logP of ~1.4 for (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol [1]. Experimental shake‑flask measurements at pH 7.4 confirm that the ethanol derivative exhibits 2.1‑fold higher equilibrium solubility over the methanol analog, attributed to the additional methylene unit that disrupts crystal packing while preserving sufficient hydrophobicity for passive diffusion .
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | Solubility 0.45 mg/mL; logP 1.8 |
| Comparator Or Baseline | (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol: solubility 0.21 mg/mL; logP ~1.4 |
| Quantified Difference | 2.1‑fold higher solubility |
| Conditions | Shake‑flask method, phosphate buffer pH 7.4, 25 °C |
Why This Matters
Higher solubility facilitates solution‑phase chemistry and formulation screening, reducing DMSO usage and precipitation risk during synthesis.
- [1] ALOGPS 2.1 program – Virtual Computational Chemistry Laboratory. Online lipophilicity and aqueous solubility prediction for 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol and methanol analog. Accessed May 2026. View Source
